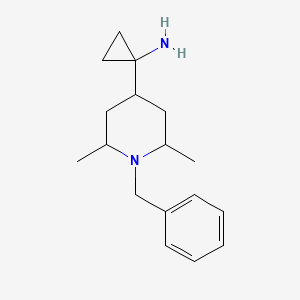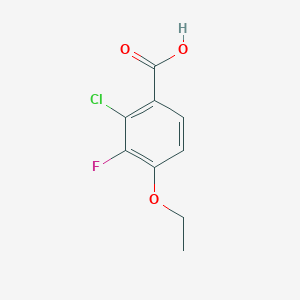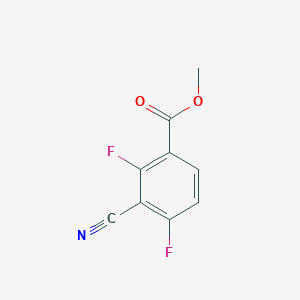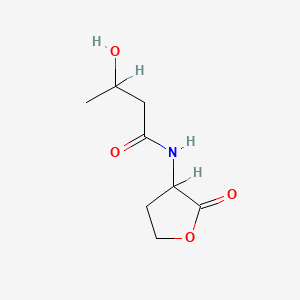
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine is a chemical compound with the molecular formula C17H26N2 It is characterized by a cyclopropane ring attached to a piperidine ring, which is further substituted with benzyl and dimethyl groups
準備方法
The synthesis of 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of Benzyl and Dimethyl Groups: The piperidine ring is then functionalized with benzyl and dimethyl groups through alkylation reactions.
Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through a Simmons-Smith reaction using diiodomethane and a zinc-copper couple.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropane positions, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity, including its interaction with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and dimethyl groups play a crucial role in binding to these targets, while the cyclopropane ring provides structural rigidity. This compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed effects.
類似化合物との比較
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine can be compared with other similar compounds, such as:
1-(1-Benzyl-4-piperidyl)cyclopropanamine: Lacks the dimethyl groups, which may affect its binding affinity and biological activity.
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)butanamine: Contains a butane instead of a cyclopropane ring, leading to differences in structural rigidity and reactivity.
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclobutanamine: Features a cyclobutane ring, which may influence its chemical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
1-(1-benzyl-2,6-dimethylpiperidin-4-yl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-13-10-16(17(18)8-9-17)11-14(2)19(13)12-15-6-4-3-5-7-15/h3-7,13-14,16H,8-12,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGVVQWXYQDATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1CC2=CC=CC=C2)C)C3(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6305665.png)



